molecular formula C27H28N4O3S B251206 N-(4-methoxybenzoyl)-N'-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}thiourea

N-(4-methoxybenzoyl)-N'-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}thiourea

Cat. No.: B251206
M. Wt: 488.6 g/mol
InChI Key: HNBQDVNEZKRIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzoyl)-N'-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a piperazine ring, a benzamide group, and a methoxy group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzoyl)-N'-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-methylphenylpiperazine to form the corresponding amide. The final step involves the reaction of this intermediate with 4-aminophenylthiourea to form the target compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzoyl)-N'-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(4-methoxybenzoyl)-N'-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzoyl)-N'-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methoxyphenyl)benzamide
  • N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide
  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-methoxybenzoyl)-N'-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and benzamide group make it particularly versatile in various chemical reactions and research applications .

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

4-methoxy-N-[[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C27H28N4O3S/c1-19-3-5-21(6-4-19)26(33)31-17-15-30(16-18-31)23-11-9-22(10-12-23)28-27(35)29-25(32)20-7-13-24(34-2)14-8-20/h3-14H,15-18H2,1-2H3,(H2,28,29,32,35)

InChI Key

HNBQDVNEZKRIPR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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